molecular formula C18H22N2O4 B7049102 1-[[(2S)-1-acetyl-2,3-dihydroindole-2-carbonyl]amino]cyclohexane-1-carboxylic acid

1-[[(2S)-1-acetyl-2,3-dihydroindole-2-carbonyl]amino]cyclohexane-1-carboxylic acid

Cat. No.: B7049102
M. Wt: 330.4 g/mol
InChI Key: VROLWXRRQIFLTA-HNNXBMFYSA-N
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Description

1-[[(2S)-1-acetyl-2,3-dihydroindole-2-carbonyl]amino]cyclohexane-1-carboxylic acid is a complex organic compound featuring an indole ring system conjugated to a cyclohexane ring. This compound is of interest due to its potential biological and pharmaceutical applications.

Properties

IUPAC Name

1-[[(2S)-1-acetyl-2,3-dihydroindole-2-carbonyl]amino]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-12(21)20-14-8-4-3-7-13(14)11-15(20)16(22)19-18(17(23)24)9-5-2-6-10-18/h3-4,7-8,15H,2,5-6,9-11H2,1H3,(H,19,22)(H,23,24)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROLWXRRQIFLTA-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC2=CC=CC=C21)C(=O)NC3(CCCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)NC3(CCCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. Subsequent steps may include acetylation, reduction, and coupling reactions to introduce the cyclohexane ring and the carboxylic acid group.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of reduced indole derivatives.

  • Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Indole derivatives are known for their biological activity, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: Potential use in drug development for treating various diseases.

  • Industry: Use in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The specific molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

  • Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.

  • Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole ring system.

  • Melatonin: A hormone involved in regulating sleep-wake cycles, also containing an indole core.

Uniqueness: 1-[[(2S)-1-acetyl-2,3-dihydroindole-2-carbonyl]amino]cyclohexane-1-carboxylic acid is unique due to its specific structural modifications, which may confer distinct biological activities compared to other indole derivatives.

This compound represents a promising area of research with potential applications across multiple scientific disciplines

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